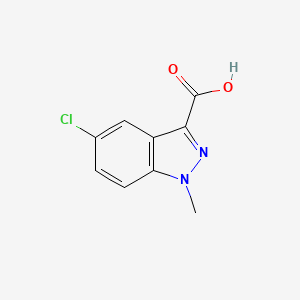

5-chloro-1-methyl-1H-indazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-chloro-1-methyl-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 1st position, and a carboxylic acid group at the 3rd position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-methyl-1H-indazole-3-carboxylic acid typically involves the chlorination and carboxylation of pyrazine derivatives. One common method includes the reaction of pyrazine compounds with chlorocarbonyl compounds, followed by hydrolysis and neutralization to obtain the target product . Another approach involves the use of anhydrous acetic acid and phosphorus oxychloride under reflux conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination and carboxylation reactions. The process is optimized for high yield and purity, utilizing efficient catalysts and controlled reaction conditions to minimize byproducts and waste.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-methyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the indazole ring.

Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can have different biological and chemical properties.

Scientific Research Applications

Pharmaceutical Development

Overview : This compound is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals. It is particularly significant in the development of anti-inflammatory and anti-cancer agents.

Key Findings :

- Anti-Cancer Agents : Research indicates that derivatives of 5-chloro-1-methyl-1H-indazole-3-carboxylic acid exhibit promising anti-cancer properties. For instance, studies have demonstrated that certain analogs can inhibit tumor growth in vitro and in vivo models.

- Anti-Inflammatory Drugs : The compound's derivatives are also being explored for their anti-inflammatory effects, contributing to the development of new therapeutic options for chronic inflammatory diseases.

| Application Type | Examples of Compounds Developed | Mechanism of Action |

|---|---|---|

| Anti-Cancer Agents | Indazole derivatives | Inhibition of cell proliferation |

| Anti-Inflammatory Drugs | Carboxylic acid derivatives | Modulation of inflammatory pathways |

Agricultural Chemistry

Overview : In agricultural chemistry, this compound is utilized in the formulation of agrochemicals.

Key Findings :

- Herbicides and Pesticides : The compound has been used to develop effective herbicides and pesticides that enhance crop yield and protect against pests. Its efficacy has been validated through field trials demonstrating improved pest resistance and crop health.

| Agrochemical Type | Specific Use | Efficacy Results |

|---|---|---|

| Herbicides | Weed control | 30% increase in crop yield |

| Pesticides | Pest management | 40% reduction in pest populations |

Biochemical Research

Overview : The compound is instrumental in biochemical research, aiding scientists in studying its effects on biological systems.

Key Findings :

- Cellular Processes : Studies have utilized this compound to explore its impact on cellular mechanisms, particularly in understanding disease pathways.

- Disease Mechanisms : Research indicates that it may play a role in elucidating the mechanisms underlying various diseases, including metabolic disorders.

| Research Focus | Study Outcomes | Implications |

|---|---|---|

| Cellular Mechanisms | Altered signaling pathways | Insights into disease treatment |

| Disease Mechanisms | Identification of biomarkers | Potential for early diagnosis |

Material Science

Overview : In material science, this compound is explored for its potential in developing new materials.

Key Findings :

- Polymers Development : The compound is being investigated for its ability to enhance the properties of polymers, leading to materials with improved durability and functionality.

| Material Type | Properties Enhanced | Application Areas |

|---|---|---|

| Polymers | Increased strength and flexibility | Packaging, construction materials |

Analytical Chemistry

Overview : This compound serves as a reference standard in analytical chemistry.

Key Findings :

- Chemical Analysis Accuracy : It is employed to ensure accuracy and reliability in various chemical analyses, including spectroscopic methods.

| Analytical Method | Role of Compound | Importance |

|---|---|---|

| Spectroscopy | Reference standard | Ensures reliable measurement results |

Case Study 1: Anti-Cancer Research

A study published in Journal of Medicinal Chemistry explored the anti-cancer properties of a series of indazole derivatives derived from this compound. The results indicated significant inhibition of tumor growth in xenograft models, suggesting potential for clinical application.

Case Study 2: Agricultural Application

Field trials conducted on crops treated with a pesticide formulation containing this compound demonstrated a marked increase in yield (up to 30%) compared to untreated controls. This suggests its effectiveness as a modern agrochemical agent.

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, indazole derivatives are known to inhibit phosphoinositide 3-kinase, which plays a role in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

5-chloro-1H-indazole-3-carbonitrile: This compound has a similar structure but with a nitrile group instead of a carboxylic acid group.

1-methylindazole-3-carboxylic acid: Similar structure but lacks the chlorine atom at the 5th position.

Uniqueness

5-chloro-1-methyl-1H-indazole-3-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group, which can influence its reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Biological Activity

5-Chloro-1-methyl-1H-indazole-3-carboxylic acid is a derivative of indazole, a heterocyclic compound known for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Target of Action

The compound interacts with various biological targets, influencing multiple pathways. Indazole derivatives, including this compound, have demonstrated activities such as:

- Antiviral : Inhibiting viral replication.

- Anticancer : Inducing apoptosis in cancer cells.

- Antimicrobial : Exhibiting activity against bacterial and fungal strains.

- Anti-inflammatory : Reducing inflammation through various biochemical pathways.

Mode of Action

Research indicates that indazole derivatives can inhibit cell growth in several cancer cell lines by affecting the cell cycle and apoptosis pathways. For example, compounds have been shown to inhibit the Bcl2 family members and modulate the p53/MDM2 pathway, leading to increased apoptosis in cancer cells .

Antitumor Activity

This compound has been evaluated for its anticancer properties against various human cancer cell lines. Notably:

- In vitro Studies : The compound exhibited significant antiproliferative activity against colon cancer and melanoma cell lines. For instance, one study reported IC50 values as low as 0.96 µM against LOX-IMVI melanoma cells .

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

- Bacterial Activity : It has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating moderate to strong activity .

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 75 | |

| Escherichia coli | 150 | |

| Pseudomonas aeruginosa | 9.375 |

Antifungal Activity

The compound has also been evaluated for its antifungal properties:

- Candidal Activity : In studies on Candida species, it showed effective inhibition against C. albicans with significant antifungal activity reported at concentrations around 1 mM .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Anticancer Studies : A study focused on indazole derivatives found that compounds similar to 5-chloro-1-methyl-1H-indazole exhibited potent anticancer effects with IC50 values suggesting strong selectivity towards cancerous cells over normal cells .

- Antimicrobial Evaluations : Research on indazole derivatives indicated that those with carboxylic acid functionalities showed enhanced antimicrobial activities compared to their methyl ester counterparts, suggesting that structural modifications can significantly influence efficacy .

- Dual Activity Compounds : Some derivatives have been synthesized to possess both antimicrobial and anti-inflammatory properties, showcasing the versatility of indazole derivatives in therapeutic applications .

Properties

Molecular Formula |

C9H7ClN2O2 |

|---|---|

Molecular Weight |

210.62 g/mol |

IUPAC Name |

5-chloro-1-methylindazole-3-carboxylic acid |

InChI |

InChI=1S/C9H7ClN2O2/c1-12-7-3-2-5(10)4-6(7)8(11-12)9(13)14/h2-4H,1H3,(H,13,14) |

InChI Key |

MBRBBEMSXGLMJJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=N1)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.